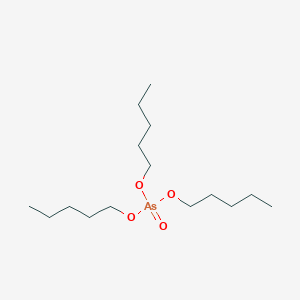

Tripentyl arsenate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tripentyl arsenate, also known as Cacodylate, is a chemical compound that has been used for various scientific research applications. It is a derivative of arsenic acid and is commonly used in biochemistry and physiology research. The compound has been synthesized through various methods, and its mechanism of action has been studied extensively. In

Wirkmechanismus

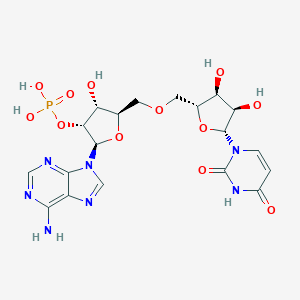

Tripentyl arsenate works by inhibiting the activity of enzymes that require phosphate as a cofactor. The compound replaces phosphate in the active site of the enzyme, leading to the inhibition of the enzyme activity. This mechanism of action has been extensively studied in the context of the study of ATPases and other enzymes that require phosphate as a cofactor.

Biochemische Und Physiologische Effekte

Tripentyl arsenate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of ATPases, leading to the inhibition of energy production in cells. The compound has also been shown to inhibit the activity of phosphatases, leading to the accumulation of phosphorylated proteins in cells. This accumulation of phosphorylated proteins can lead to changes in cellular signaling pathways and the regulation of gene expression.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using Tripentyl arsenate in lab experiments is its ability to mimic phosphate in the body. This allows researchers to study the effects of phosphate on enzyme activity and metabolic processes in cells. The compound is also relatively stable and easy to work with, making it a popular choice for many researchers. However, one of the limitations of using Tripentyl arsenate is its toxicity. The compound can be toxic to cells at high concentrations, and care must be taken to ensure that the concentration used in experiments is not toxic to the cells being studied.

Zukünftige Richtungen

There are many future directions for the study of Tripentyl arsenate. One area of research is the study of the compound's effects on cellular signaling pathways and gene expression. The compound has been shown to affect these processes, and further research could lead to a better understanding of the mechanisms involved. Another area of research is the development of new compounds that mimic phosphate in the body. These compounds could be used in the study of enzyme activity and metabolic processes in cells, and could potentially have applications in the development of new drugs. Finally, there is a need for further research into the toxic effects of Tripentyl arsenate. Understanding the toxic effects of the compound could lead to safer use of the compound in lab experiments and potentially in medical applications.

Synthesemethoden

Tripentyl arsenate is synthesized by reacting sodium cacodylate with pentyl chlorides. The reaction results in the formation of tripentyl arsenate as a white crystalline powder. Other methods of synthesis include the reaction of arsenic acid with pentanol and the reaction of arsenic acid with pentyl alcohol. The purity of the compound can be checked through various analytical techniques such as NMR, IR, and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

Tripentyl arsenate has been widely used in scientific research for its ability to mimic phosphate in the body. It has been used in the study of enzyme activity and the regulation of the metabolic processes in cells. The compound has also been used in the study of protein structure and function. It has been used as a fixative for electron microscopy and as a staining agent for light microscopy.

Eigenschaften

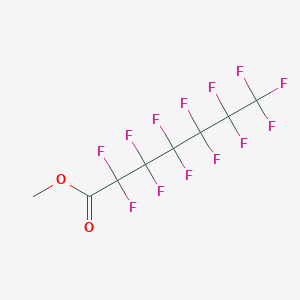

CAS-Nummer |

15063-75-9 |

|---|---|

Produktname |

Tripentyl arsenate |

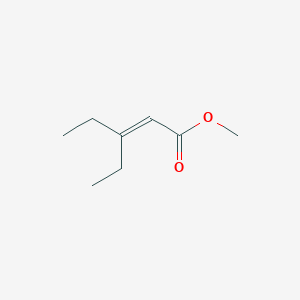

Molekularformel |

C15H33AsO4 |

Molekulargewicht |

352.34 g/mol |

IUPAC-Name |

tripentyl arsorate |

InChI |

InChI=1S/C15H33AsO4/c1-4-7-10-13-18-16(17,19-14-11-8-5-2)20-15-12-9-6-3/h4-15H2,1-3H3 |

InChI-Schlüssel |

CBBWFYMPUPLRAO-UHFFFAOYSA-N |

SMILES |

CCCCCO[As](=O)(OCCCCC)OCCCCC |

Kanonische SMILES |

CCCCCO[As](=O)(OCCCCC)OCCCCC |

Synonyme |

Arsenic acid tripentyl ester |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium](/img/structure/B81881.png)